molecular formula C5H10ClNO3S B074487 3-[(2-Chloroethyl)sulfonyl]propanamide CAS No. 1562-40-9

3-[(2-Chloroethyl)sulfonyl]propanamide

Cat. No. B074487
CAS RN: 1562-40-9
M. Wt: 199.66 g/mol
InChI Key: XWTOTNHGSMIASZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds like 3-chloro-N-(4-sulfamoylphenethyl)propanamide has been documented. These compounds are synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-ray single crystal determination. The molecular geometry, vibrational frequencies, chemical shifts, and absorption wavelengths are calculated using Density Functional Theory (DFT) and compared with experimental values (Durgun et al., 2016).

Molecular Structure Analysis

The detailed molecular structure analysis of these compounds reveals that they crystallize in specific space groups with defined unit cell parameters. The optimized geometry can well reproduce the crystal structure parameters, providing insights into the molecular structure and stability of these compounds (Durgun et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide compounds are extensively studied. This includes their reactivity with various heteronucleophiles and Grignard derivatives to afford allyl sulfones, indicating a versatile synthetic utility for further chemical modifications and applications in organic synthesis (Nájera & Sansano, 1992).

Physical Properties Analysis

The physical properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO), frontier molecular orbital (FMO) analysis, thermodynamic properties, dipole moments, and HOMO-LUMO energy are computed to understand the physical characteristics of these compounds. Such analyses contribute to the understanding of the stability and reactivity of these compounds under different conditions (Durgun et al., 2016).

Chemical Properties Analysis

The chemical properties, including the reactivity and the in vitro cytotoxic activity of these compounds against various tumor cells, are evaluated using assays like MTT. This highlights their potential as intermediates in the development of new compounds with specific biological activities, excluding drug-related applications (Durgun et al., 2016).

Scientific Research Applications

Synthesis and Molecular Analysis

3-[(2-Chloroethyl)sulfonyl]propanamide, a sulfonamide compound, has been synthesized and characterized through various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. Computational methods like Density Functional Theory (DFT) have been utilized for molecular geometry, vibrational frequencies, 1H and 13C-NMR chemical shifts, and absorption wavelengths analysis, affirming the correlation between calculated results and experimental values. Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Frontier Molecular Orbital (FMO) analysis, and other molecular properties have been computed, offering insights into the compound's structural and electronic characteristics (Durgun et al., 2016).

Pharmaceutical and Drug Design Relevance

Derivatives of 3-[(2-Chloroethyl)sulfonyl]propanamide have been explored for potential pharmaceutical applications. For instance, a series of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives were synthesized and evaluated as drug candidates for Alzheimer’s disease. The enzyme inhibition activity against acetylcholinesterase (AChE) and hemolytic activity of these compounds were studied, marking the substance's significance in medicinal chemistry and drug design (Rehman et al., 2018).

Quantum Chemical Studies and Drug Efficacy

Quantum chemical studies on compounds like 3-[(2-Chloroethyl)sulfonyl]propanamide derivatives, such as bicalutamide, have shed light on their potential in treating diseases like prostate cancer. These studies involve evaluating steric energy, visualizing excited state properties, and calculating energies associated with bonded and non-bonded interactions, providing a deep understanding of the drug's interaction at the molecular level (Otuokere & Amaku, 2015).

Mechanochemistry in Drug Synthesis

The use of mechanochemistry for the synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide, chlorpropamide, and glibenclamide, has been demonstrated. This method offers a novel approach to drug synthesis, potentially improving the efficiency and environmental impact of pharmaceutical production (Tan et al., 2014).

Safety And Hazards

For safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) of "3-[(2-Chloroethyl)sulfonyl]propanamide" . The MSDS contains information about the potential hazards of the compound, safe handling practices, and emergency procedures.

properties

IUPAC Name

3-(2-chloroethylsulfonyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO3S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTOTNHGSMIASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCCl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397337
Record name 3-[(2-chloroethyl)sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloroethyl)sulfonyl]propanamide

CAS RN

1562-40-9
Record name 3-[(2-chloroethyl)sulfonyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide,3-[(2-chloroethyl)sulfonyl]-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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